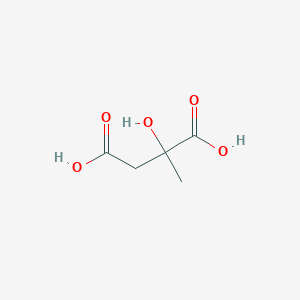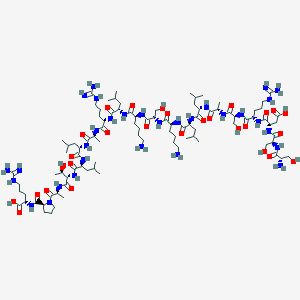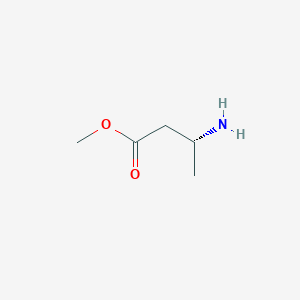
(R)-Methyl 3-aminobutanoate
Overview
Description
®-Methyl 3-aminobutanoate is a chiral compound that plays a significant role in various chemical and pharmaceutical applications. It is an ester derivative of 3-aminobutanoic acid and is known for its enantiomeric purity, which is crucial in the synthesis of biologically active molecules.
Mechanism of Action
Target of Action
®-Methyl 3-aminobutanoate, also known as ®-3-amino-1-butanol, is a chiral intermediate . It is primarily targeted by the enzyme ®-selective ω-transaminase (ω-TA), which is a key enzyme for the asymmetric reductive amination of carbonyl compounds to produce chiral amines . These chiral amines are essential parts of many therapeutic compounds .
Mode of Action
The compound interacts with its target, the ®-selective ω-TA, in a process known as asymmetric reductive amination . This process involves the conversion of 4-hydroxy-2-butanone into ®-3-amino-1-butanol . The interaction results in changes to the substrate binding region of the enzyme, enhancing its catalytic efficiency .
Biochemical Pathways
The primary biochemical pathway affected by ®-Methyl 3-aminobutanoate is the reductive amination of carbonyl compounds . This pathway is crucial for the production of chiral amines, which are key components of many therapeutic compounds . The downstream effects of this pathway include the production of ®-3-amino-1-butanol, a chiral intermediate with significant potential for various applications .
Pharmacokinetics
It’s known that the compound’s bioavailability and adme (absorption, distribution, metabolism, and excretion) properties can be influenced by various factors, including its interaction with the ®-selective ω-ta enzyme .
Result of Action
The molecular result of the action of ®-Methyl 3-aminobutanoate is the production of ®-3-amino-1-butanol . This is achieved through the process of asymmetric reductive amination, catalyzed by the ®-selective ω-TA enzyme . On a cellular level, this results in the production of chiral amines, which are essential components of many therapeutic compounds .
Action Environment
The action, efficacy, and stability of ®-Methyl 3-aminobutanoate can be influenced by various environmental factors. For instance, the catalytic efficiency and thermostability of the ®-selective ω-TA enzyme, which is the primary target of the compound, can be affected by factors such as temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-Methyl 3-aminobutanoate can be achieved through several synthetic routes. One common method involves the enzymatic conversion of butenoic acid to ®-3-aminobutyric acid using aspartase derived from Escherichia coli. This method boasts high efficiency and stereoselectivity, with a conversion rate of ≥98% and an enantiomeric excess (ee) value of ≥99.9% .
Industrial Production Methods
In industrial settings, the production of ®-Methyl 3-aminobutanoate often involves the chemical synthesis method. This includes the reaction of ®-(+)-1-phenylethylamine with crotonates, followed by catalytic hydrogenation and hydrolysis to yield the desired product. This method, however, requires stringent reaction conditions, such as low temperatures and the use of expensive reducing agents .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-aminobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
®-Methyl 3-aminobutanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including anti-HIV drugs like Dolutegravir
Industry: It is used in the production of fine chemicals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R)-3-aminobutanoate: Another ester derivative with similar applications in pharmaceuticals
®-3-Amino-1-butanol: A related compound used in the synthesis of Dolutegravir and other pharmaceuticals
Uniqueness
®-Methyl 3-aminobutanoate is unique due to its high enantiomeric purity and its role as a versatile intermediate in the synthesis of various biologically active molecules. Its efficient production methods and broad range of applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
methyl (3R)-3-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQZRROQIBFBPS-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)

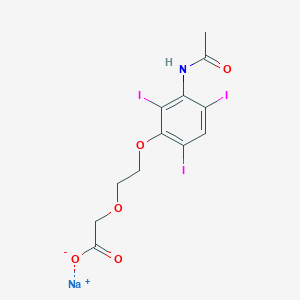

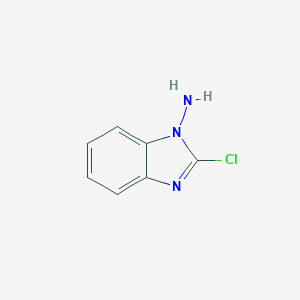
![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
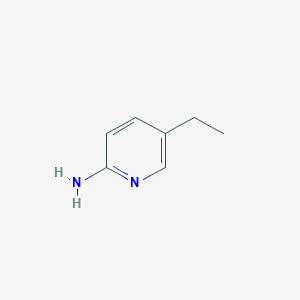
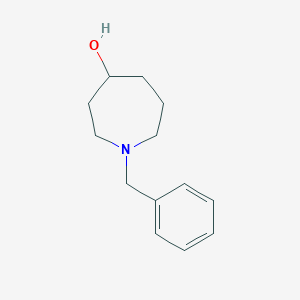

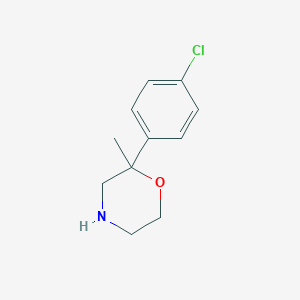

![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
